![molecular formula C24H34 B14297053 1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] CAS No. 112901-90-3](/img/structure/B14297053.png)
1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] is an organic compound with the molecular formula C22H30 It is a derivative of benzene, characterized by the presence of two benzene rings connected by a butane-2,3-diyl bridge, each substituted with a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] typically involves the reaction of 4-(2-methylpropyl)benzene with a butane-2,3-diyl bridging agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1,1’-(2,3-Butanediyl)bis(4-isopropylbenzene)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis[4-methoxy-]
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
Uniqueness
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] is unique due to its specific substitution pattern and the presence of a butane-2,3-diyl bridge. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
112901-90-3 |
|---|---|
分子式 |
C24H34 |
分子量 |
322.5 g/mol |
IUPAC名 |
1-(2-methylpropyl)-4-[3-[4-(2-methylpropyl)phenyl]butan-2-yl]benzene |
InChI |
InChI=1S/C24H34/c1-17(2)15-21-7-11-23(12-8-21)19(5)20(6)24-13-9-22(10-14-24)16-18(3)4/h7-14,17-20H,15-16H2,1-6H3 |
InChIキー |
VIUUNTVXGYSFDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(C)C2=CC=C(C=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


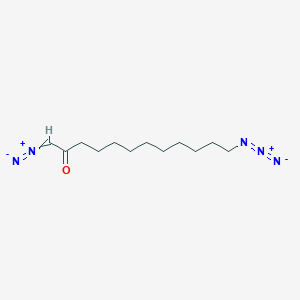
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
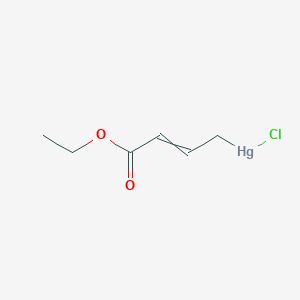

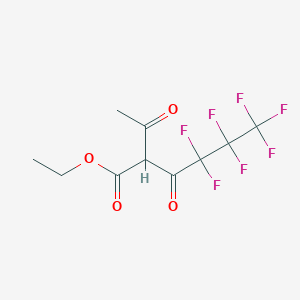
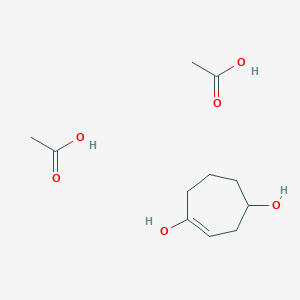

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)


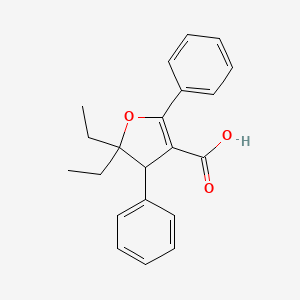
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
